4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole

Overview

Description

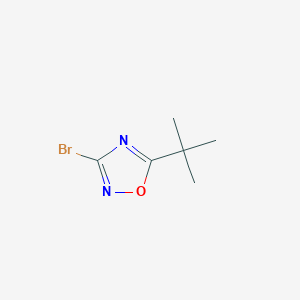

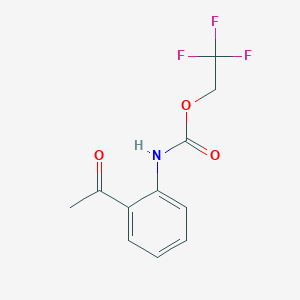

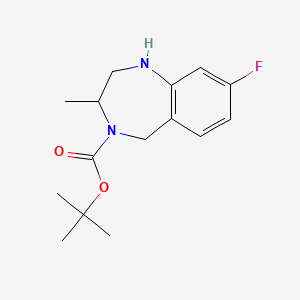

4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C5H6BrFN2 . It has a molecular weight of 193.02 g/mol . The compound is typically stored at 4 degrees Celsius and is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrFN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 . The compound’s InChI key is FQVSCBJYJWWQNS-UHFFFAOYSA-N . The canonical SMILES representation is CC1=NN(C(=C1Br)F)C .Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.02 g/mol . It has an XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a topological polar surface area of 17.8 Ų .Scientific Research Applications

Synthesis and Antimicrobial Activities

4-Bromo-5-fluoro-1,3-dimethyl-1H-pyrazole has been studied for its potential in synthesizing heterocycles with antimicrobial, antiinflammatory, and antiproliferative activities. Research by Narayana et al. (2009) delved into synthesizing various nitroindole-2-carbohydrazides and fluoro/chloro/bromoindole-2-carbohydrazides, demonstrating moderate to good antiproliferative activity in vitro (Narayana et al., 2009).

Proton Transfer in Pyrazole Cyclamers

The compound has been analyzed in the context of proton transfer mechanisms. Alkorta et al. (2008) studied the proton transfer in pyrazole cyclamers, offering insights into the dynamics of NH-pyrazoles in the solid state (Alkorta et al., 2008).

Crystal Structures of Pyrazolines

Research into the crystal structures of pyrazolines, including those with fluoro and bromo substituents, has been conducted by Loh et al. (2013). This work provided detailed characterizations of these compounds through X-ray single crystal structure determination (Loh et al., 2013).

Antibacterial and Antifungal Activities

The compound has been used to synthesize new derivatives with significant antibacterial and antifungal properties. Pundeer et al. (2013) evaluated the in vitro antibacterial activity against various strains and found some compounds to exhibit strong antimicrobial activity (Pundeer et al., 2013).

Tautomerism in Pyrazoles

Tautomerism in 4-bromo substituted 1H-pyrazoles was studied by Trofimenko et al. (2007), using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This research provided insights into the tautomerism of such compounds in both solid state and solution (Trofimenko et al., 2007).

Synthesis under Ultrasound Application

The synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, involving a reaction with 1-bromo-3-phenyl propane, was studied by Wang et al. (2015) under phase transfer catalysis and ultrasonic irradiation conditions. This study contributed to understanding the kinetics and reaction conditions for pyrazole synthesis (Wang et al., 2015).

Nucleophilic Fluorination Studies

Katoch-Rouse and Horti (2003) explored the nucleophilic displacement of bromide in the 4-bromopyrazole ring with fluoride, contributing to the study of CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

properties

IUPAC Name |

4-bromo-5-fluoro-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrFN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVSCBJYJWWQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1377732.png)

![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)